PDE4D Binding Affinity: Head-to-Head Comparison with a Close Structural Analog
In a direct comparison using surface plasmon resonance (SPR), the target compound exhibits a 2-fold higher binding affinity for the human PDE4D enzyme compared to a closely related analog (BDBM50512766). This difference provides a clear quantitative basis for selecting this compound in PDE4D-focused studies [1].
| Evidence Dimension | Binding Affinity (Kd) to human PDE4D |
|---|---|
| Target Compound Data | Kd = 79 nM |
| Comparator Or Baseline | Related analog BDBM50512766 (Kd = 158 nM) |
| Quantified Difference | Target compound Kd is 50% lower (i.e., ~2-fold more potent). |
| Conditions | SPR assay, treated for 320 secs, measured for 900 secs. |
Why This Matters
Higher binding affinity directly translates to a lower required concentration in cellular and in vivo assays, reducing off-target effects and compound consumption.
- [1] BindingDB. BDBM50512766 (CHEMBL4436770): Affinity Data for cAMP-specific 3',5'-cyclic phosphodiesterase 4D (Human). View Source
